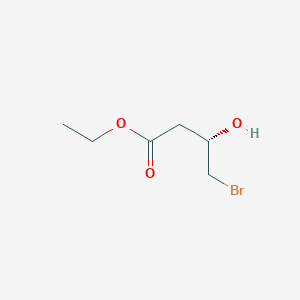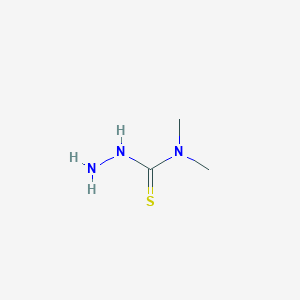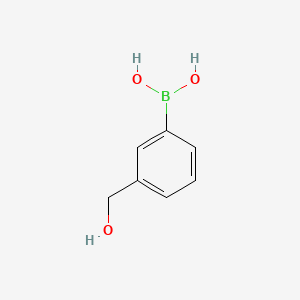
3-(Hydroxymethyl)phenylboronic acid
Vue d'ensemble
Description
“3-(Hydroxymethyl)phenylboronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a linear formula of HOCH2C6H4B(OH)2 and a molecular weight of 151.96 .
Synthesis Analysis
The synthesis of “3-(Hydroxymethyl)phenylboronic acid” involves copper-mediated trifluoromethylation, copper-catalyzed transformations from arylboronic acids in water, Mitsunobu, Suzuki, and amidation reactions with hydroxyphenylamino bromopyrazinecarboxylate . The kinetics of the reaction is dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction .
Molecular Structure Analysis
The molecular formula of “3-(Hydroxymethyl)phenylboronic acid” is C7H9BO3 . The average mass is 151.956 Da and the monoisotopic mass is 152.064468 Da .
Chemical Reactions Analysis
“3-(Hydroxymethyl)phenylboronic acid” is involved in the synthesis of biologically active molecules including Mycobacterium tuberculosis H37Rv chorismate mutase inhibitors via Suzuki coupling reactions, HIV protease inhibitors with antiviral activity against drug-resistant viruses, and Pyrrole derivatives for use as PDE4B inhibitors .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Hydroxymethyl)phenylboronic acid” include a density of 1.3±0.1 g/cm3, boiling point of 380.5±44.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, enthalpy of vaporization of 66.3±3.0 kJ/mol, flash point of 183.9±28.4 °C, index of refraction of 1.567, molar refractivity of 39.4±0.4 cm3, and molar volume of 120.8±5.0 cm3 .
Applications De Recherche Scientifique
Suzuki Coupling Reactions
This compound is used as a reactant in Suzuki coupling reactions . These reactions are used to form carbon-carbon bonds in the presence of a palladium catalyst .
Synthesis of Biologically Active Molecules
3-(Hydroxymethyl)phenylboronic acid is involved in the synthesis of biologically active molecules . For example, it has been used in the creation of Mycobacterium tuberculosis H37Rv chorismate mutase inhibitors .
Development of HIV Protease Inhibitors
This compound has been used in the development of HIV protease inhibitors . These inhibitors have shown antiviral activity against drug-resistant viruses .
Creation of Pyrrole Derivatives
3-(Hydroxymethyl)phenylboronic acid is used in the creation of pyrrole derivatives . These derivatives are used as PDE4B inhibitors .
Hydrothermal Polymerization
This compound can be used to synthesize boron/nitrogen-doped polymer nano/microspheres by hydrothermal polymerization with formaldehyde and ammonia .
Copper-Mediated Trifluoromethylation
3-(Hydroxymethyl)phenylboronic acid is used as a reactant in copper-mediated trifluoromethylation . This process is used to introduce trifluoromethyl groups into organic compounds .
Copper-Catalyzed Transformations
This compound is used in copper-catalyzed transformations from arylboronic acids in water . This process is used to create a variety of organic compounds .
Mitsunobu and Amidation Reactions
3-(Hydroxymethyl)phenylboronic acid is used in Mitsunobu and amidation reactions with hydroxyphenylamino bromopyrazinecarboxylate . These reactions are used to create a variety of organic compounds .
Safety And Hazards
“3-(Hydroxymethyl)phenylboronic acid” may cause respiratory irritation, serious eye irritation, and skin irritation . It should be stored in a dry place and the container should be kept tightly closed . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves should be worn .
Orientations Futures
Propriétés
IUPAC Name |
[3-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTDLKXUWVKLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370432 | |
| Record name | 3-(Hydroxymethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)phenylboronic acid | |
CAS RN |
87199-15-3 | |
| Record name | (3-Hydroxymethyl)phenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87199-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hydroxymethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(hydroxymethyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

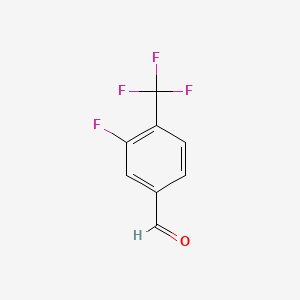
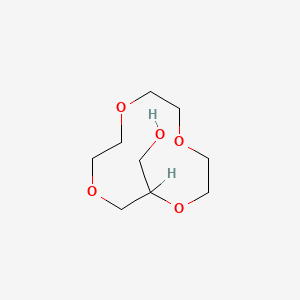

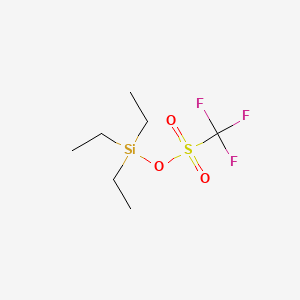



![1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one](/img/structure/B1301924.png)
![3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301926.png)

